
1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-ol” is a novel cathinone derivative . It was identified in a suspicious white powder labeled “idanyl-biphenyl-amninone,” which was seized by customs officials . To the best of our knowledge, this compound has not been registered in the CAS or IUPAC databases .
Wissenschaftliche Forschungsanwendungen
Synthese von Imidazolderivaten
Imidazolderivate sind für ihre breite Palette pharmakologischer Aktivitäten bekannt. Die fragliche Verbindung könnte als Vorläufer bei der Synthese von Imidazol-haltigen Verbindungen dienen, die Anwendungen von antibakteriellen bis hin zu Antitumoraktivitäten haben .
Entwicklung von Antileishmanial-Mitteln
Die strukturelle Ähnlichkeit von „1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidin-3-ol“ mit Pyrrolidinderivaten deutet auf einen möglichen Einsatz bei der Entwicklung von Antileishmanial-Medikamenten hin. Diese Verbindungen haben in infizierten Mausmodellen eine signifikante Hemmung der Parasitenlast gezeigt .
Analytische Chemie-Techniken
Die einzigartige Struktur der Verbindung kann fortschrittliche analytische Techniken für ihre Charakterisierung erfordern, wie z. B. hochauflösende Massenspektrometrie und Kernresonanzspektroskopie. Dies macht sie für die Methodenentwicklung in der analytischen Chemie wertvoll .
Genom-Editierungsforschung
Pyrrolidinderivate werden oft in Genom-Editierungsanwendungen eingesetzt. Die Verbindung könnte bei der Entwicklung neuer Genom-Editierungswerkzeuge oder als Teil eines Liefersystems für Genom-Editierungskomponenten verwendet werden .
Wirkmechanismus
The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol has not yet been fully elucidated. However, it is believed to work by binding to certain proteins in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol has been studied for its various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and it has also been studied for its potential use in the treatment of Alzheimer’s disease. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol is a relatively stable compound, which makes it suitable for use in lab experiments. Additionally, it is relatively easy to synthesize, and the reaction yields are generally high. However, the reaction is sensitive to moisture and high temperatures, which may limit its use in some experiments.
Zukünftige Richtungen
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol has a wide range of potential applications in the scientific research field. One possible future direction is to further study the compound’s anti-inflammatory and anti-oxidant properties, and to develop new drugs based on these properties. Additionally, further research could be done to better understand the compound’s mechanism of action and its potential use in the treatment of various diseases. Finally, further research could be done to develop more efficient synthesis methods for the compound, as well as to explore its potential use in other fields such as biotechnology and materials science.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-5-6-14(9-13)12-7-10-3-1-2-4-11(10)8-12/h1-4,12-13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBASKLKIHWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482114.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)